N-(3-fluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the 3-fluorophenyl and 2-methoxyphenyl groups. The final step usually involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and the development of scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrido[4,3-d]pyrimidine derivatives with different substituents. Examples include:
- N-(3-CHLOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
- N-(3-BROMOPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-(3-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H23FN4O3S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23FN4O3S/c1-31-20-8-3-2-5-15(20)12-28-10-9-19-18(13-28)22(30)27-23(26-19)32-14-21(29)25-17-7-4-6-16(24)11-17/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30) |
InChI Key |
QJJJBYMRLICGAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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